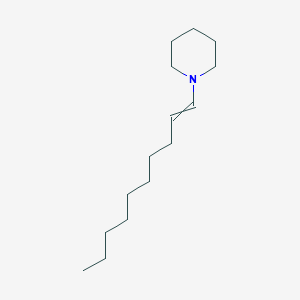
1-(Dec-1-EN-1-YL)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-1-EN-1-YL)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound this compound is characterized by the presence of a dec-1-en-1-yl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dec-1-EN-1-YL)piperidine typically involves the reaction of piperidine with dec-1-en-1-yl halides under basic conditions. The reaction can be carried out using various bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium can be employed to facilitate the reaction, and the use of microwave irradiation can further accelerate the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Dec-1-EN-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
1-(Dec-1-EN-1-YL)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Dec-1-EN-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, potentially affecting mood and cognition .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
1-(Piperidin-1-yl)dec-2-en-1-one: A similar compound with a different substitution pattern on the piperidine ring.
1-(Piperidin-1-yl)octadec-2-en-1-one: Another related compound with a longer alkyl chain.
Uniqueness: 1-(Dec-1-EN-1-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113814-45-2 |
|---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
1-dec-1-enylpiperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h10,13H,2-9,11-12,14-15H2,1H3 |
InChI Key |
ADUXEWANEFPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















